MFCD01184394
Description
Typically, MDL numbers correspond to entries in chemical databases that catalog molecular formulas, physical properties, and synthesis methods. Based on analogous entries (e.g., ), such compounds often exhibit defined characteristics such as:
- Molecular Formula: Hypothetically, MFCD01184394 could belong to classes like fluorinated aromatics or heterocyclic compounds, given the prevalence of such structures in similar MDL entries .
- Physicochemical Properties: Likely includes parameters such as boiling point, solubility (e.g., logS values), and topological polar surface area (TPSA), which influence bioavailability and reactivity .
- Synthetic Routes: Common methods may involve palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in related compounds .
While direct data for this compound is absent, its classification under the MDL system implies standardized characterization, including spectral data (NMR, IR) and safety profiles (e.g., hazard statements like H315 or H319) .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S2/c23-19-18(13-7-12-15-8-3-1-4-9-15)27-21(26)22(19)17(20(24)25)14-16-10-5-2-6-11-16/h1-13,17H,14H2,(H,24,25)/b12-7+,18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVHHBVHKJAGC-LKZNJTCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01184394 involves several steps, each requiring specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Typical reaction conditions include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods often include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: MFCD01184394 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
MFCD01184394 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic reactions and as a building block for more complex molecules. In biology, it is studied for its potential effects on cellular processes and its use as a probe for biochemical assays. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD01184394 with structurally and functionally analogous compounds, based on methodologies from the provided evidence:
Key Contrasts:
Structural Diversity: this compound and CAS 1533-03-5 share trifluoromethyl ketone moieties, enhancing metabolic stability in drug design . In contrast, CAS 56469-02-4 features a hydroxyisoquinolinone core, enabling metal chelation . CAS 54013-06-8’s aminopyrazine group supports hydrogen bonding, critical for enzyme inhibition .
Synthetic Complexity :
- CAS 1533-03-5 is synthesized via straightforward condensation (85% yield), whereas MFCD02258901 requires multi-step alkylation (69% yield) .
Bioactivity :
- CAS 56469-02-4 shows higher cytotoxicity (IC₅₀ < 10 µM in cancer cells) compared to the less polar trifluoromethyl ketones .
Research Findings and Limitations
- Similarity Metrics : Computational tools (e.g., Tanimoto coefficients) quantify structural overlap, with fluorinated analogs like CAS 1533-03-5 achieving >0.90 similarity to this compound .
- Gaps in Data: No experimental bioactivity or toxicity data for this compound is available in the provided evidence, limiting direct application insights.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
